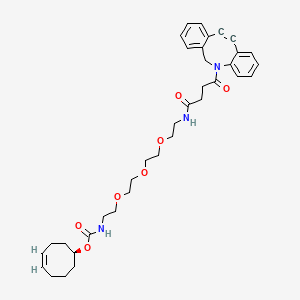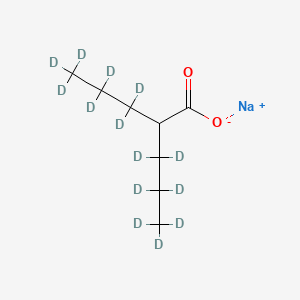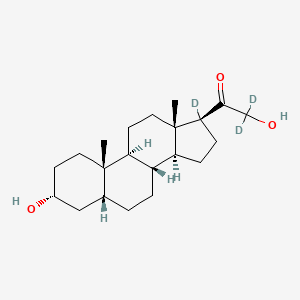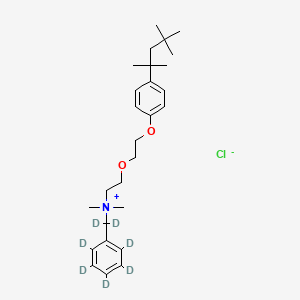
Dacomitinib-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dacomitinib-d10 is a deuterated form of dacomitinib, an irreversible small molecule inhibitor of the human epidermal growth factor receptor (EGFR) family, including EGFR/HER1, HER2, and HER4 . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of dacomitinib.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of dacomitinib-d10 involves several key steps:
Methoxylation Reaction: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine undergoes methoxylation in an alkali/methanol system to form N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolinamine-4-amine.
Reduction Reaction: The methoxylated compound is then reduced using hydrazine hydrate to obtain N-(3-chloro-4-fluorophenyl)-7-methoxyl-6-aminoquinazoline-4-amine.
Condensation Reaction: This compound is then condensed with (2E)-4-(1-piperidyl)-2-butenoic acid hydrochloride in an N-methylpyrrolidone solvent to produce the crude product.
Recrystallization: The crude product is refined in an ethanol-water solution to obtain dacomitinib.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available and safe raw materials, high overall yield, and high purity, making it suitable for industrialization .
化学反応の分析
Types of Reactions
Dacomitinib-d10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include hydrazine hydrate and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinazoline derivatives, while reduction reactions may yield aminoquinazoline derivatives .
科学的研究の応用
Dacomitinib-d10 has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of dacomitinib.
Biology: Used to investigate the biological effects of dacomitinib on cellular processes.
Medicine: Used in pharmacokinetic and metabolic studies to understand the behavior of dacomitinib in the body.
Industry: Used in the development of new drugs and therapeutic agents targeting the EGFR family
作用機序
Dacomitinib-d10 exerts its effects by irreversibly inhibiting the activity of the EGFR family tyrosine kinases. This inhibition prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The molecular targets of this compound include EGFR, HER2, and HER4, which are overexpressed in various cancers .
類似化合物との比較
Similar Compounds
Gefitinib: A first-generation EGFR tyrosine kinase inhibitor.
Erlotinib: Another first-generation EGFR tyrosine kinase inhibitor.
Osimertinib: A third-generation EGFR tyrosine kinase inhibitor.
Uniqueness
Dacomitinib-d10 is unique due to its irreversible binding to the EGFR family kinases, providing a longer duration of action compared to reversible inhibitors like gefitinib and erlotinib . Additionally, this compound has broader activity against multiple members of the EGFR family, making it more effective in certain cancer types .
特性
分子式 |
C24H25ClFN5O2 |
|---|---|
分子量 |
480.0 g/mol |
IUPAC名 |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D2,3D2,4D2,9D2,10D2 |
InChIキー |
LVXJQMNHJWSHET-BPMCBVMYSA-N |
異性体SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
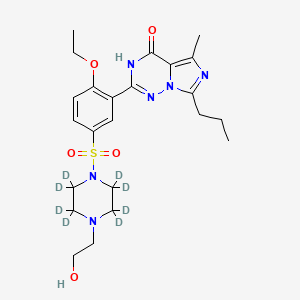
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
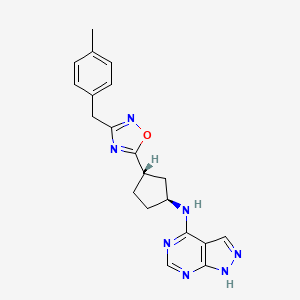

![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
